Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate
Overview
Description
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.
Mechanism of Action
Target of Action
It is suggested that similar compounds may interact with the fatty acid receptor gpr109a found in the lysosomes of immune cells .
Mode of Action
It is suggested that similar compounds may act as ligands to the fatty acid receptor gpr109a .
Biochemical Pathways
It is suggested that similar compounds may influence the response to lipopolysaccharide (lps) in freshly isolated human peripheral blood mononuclear cells (pbmcs) .
Pharmacokinetics
It is suggested that similar compounds may have high gi absorption and be bbb permeant .
Result of Action
It is suggested that similar compounds may reduce levels of interleukins (il)-1β, il-12 and tumor necrosis factor alpha (tnfα) significantly .
Action Environment
It is suggested that similar compounds may be stored at 4° c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the protecting group and ester functionality.
tert-Butyl (2R,4R)-4-methylpyrrolidine-2-carboxylate: Similar in structure but with a different ester group.
Methyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its versatility in synthetic applications and its role as an intermediate in pharmaceutical synthesis highlight its importance in both research and industry .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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